3-Cyclopropoxy-5-fluoroisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-fluoroisonicotinonitrile: is a chemical compound with the molecular formula C9H7FN2O It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-fluoroisonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl alcohol and 5-fluoroisonicotinonitrile as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-fluoroisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropoxy-5-fluoroisonicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties that could be useful in drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoroisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Bromo-5-fluoroisonicotinonitrile: Similar in structure but with a bromine atom instead of a cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different functional groups.
Uniqueness: 3-Cyclopropoxy-5-fluoroisonicotinonitrile is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the isonicotinonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2 |
InChI Key |
GKBBICSCKIJLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.